2-(3-Methylphenyl)pyrrolidine
Overview
Description
2-(3-Methylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-methylphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C11H15N, and it is known for its structural versatility and biological activity.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic properties, including their bioavailability .
Result of Action
Pyrrolidine derivatives have been shown to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)pyrrolidine. These factors can include pH, temperature, presence of other molecules, and specific conditions within the body . .
Biochemical Analysis
Biochemical Properties
2-(3-Methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives are known to interact with enzymes such as cholinesterases and carbonic anhydrases . These interactions can lead to enzyme inhibition or activation, affecting biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to impact neurotransmitter release and uptake in neuronal cells . This modulation can affect cell signaling pathways, leading to changes in gene expression and metabolic activity. Additionally, this compound may influence cell proliferation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, pyrrolidine derivatives can act as enzyme inhibitors by binding to the active site and preventing substrate access . This inhibition can result in altered biochemical pathways and changes in gene expression. Additionally, this compound may interact with cell surface receptors, triggering intracellular signaling cascades that influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo metabolic degradation, leading to the formation of metabolites with different biological activities . The temporal effects of this compound may also depend on its concentration and exposure duration, with prolonged exposure potentially leading to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity. Studies have shown that the dosage threshold for these effects can vary depending on the animal model and the specific biological system being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, pyrrolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The compound’s distribution can also affect its accumulation in tissues, potentially leading to localized effects or toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, pyrrolidine derivatives can localize to the endoplasmic reticulum, mitochondria, or nucleus, where they exert their biological effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)pyrrolidine typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where 3-methylbenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the intermediate Schiff base formed from 3-methylbenzaldehyde and pyrrolidine is another method employed, often using palladium on carbon as a catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(3-Methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
2-Phenylpyrrolidine: Lacks the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity.
2-(4-Methylphenyl)pyrrolidine: The methyl group is positioned differently, potentially altering its interaction with biological targets.
2-(3-Chlorophenyl)pyrrolidine: Substitution with a chlorine atom instead of a methyl group can significantly change its chemical properties and biological activity.
Uniqueness: 2-(3-Methylphenyl)pyrrolidine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its steric and electronic properties, thereby affecting its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and chemical entities.
Properties
IUPAC Name |
2-(3-methylphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBSNFHBOVJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393491 | |
Record name | 2-(3-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-05-8 | |
Record name | 2-(3-Methylphenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72216-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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